molecular formula C6H8N2O2 B14614420 N~1~,N~3~-Dihydroxybenzene-1,3-diamine CAS No. 57475-96-4

N~1~,N~3~-Dihydroxybenzene-1,3-diamine

Cat. No.: B14614420
CAS No.: 57475-96-4
M. Wt: 140.14 g/mol
InChI Key: CWKJBVWFCPINDG-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dihydroxybenzene-1,3-diamine is an organic compound that features two hydroxyl groups and two amine groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dihydroxybenzene-1,3-diamine typically involves the introduction of hydroxyl and amine groups onto a benzene ring. One common method is the nitration of benzene followed by reduction to form the corresponding diamine. The hydroxyl groups can then be introduced through hydroxylation reactions .

Industrial Production Methods

Industrial production of N1,N~3~-Dihydroxybenzene-1,3-diamine may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are often used in the reduction steps, while hydroxylation can be achieved using oxidizing agents like hydrogen peroxide under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dihydroxybenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~3~-Dihydroxybenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~3~-Dihydroxybenzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~3~-Dimethylbenzene-1,3-diamine
  • N~1~,N~3~-Diethylbenzene-1,3-diamine
  • N~1~,N~3~-Dihydroxybenzene-1,2-diamine

Uniqueness

N~1~,N~3~-Dihydroxybenzene-1,3-diamine is unique due to the specific positioning of its hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

CAS No.

57475-96-4

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

N-[3-(hydroxyamino)phenyl]hydroxylamine

InChI

InChI=1S/C6H8N2O2/c9-7-5-2-1-3-6(4-5)8-10/h1-4,7-10H

InChI Key

CWKJBVWFCPINDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NO)NO

Origin of Product

United States

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